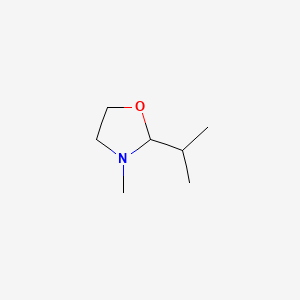
2-Isopropyl-3-methyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-methyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of an isopropyl group at the second position and a methyl group at the third position of the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-3-methyloxazolidine can be synthesized through the condensation of 2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the oxazolidine ring. The general reaction scheme is as follows:
2-Amino-2-methyl-1-propanol+Formaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Scientific Research Applications
2-Isopropyl-3-methyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-isopropyl-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine: The parent compound without any substituents.
2-Methyl-3-phenyl-oxazolidine: A similar compound with a phenyl group at the third position.
2-Isopropyl-3-phenyl-oxazolidine: A compound with both isopropyl and phenyl groups.
Uniqueness
2-Isopropyl-3-methyloxazolidine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both isopropyl and methyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
51439-17-9 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-8(3)4-5-9-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
MWICJTMFJMAWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



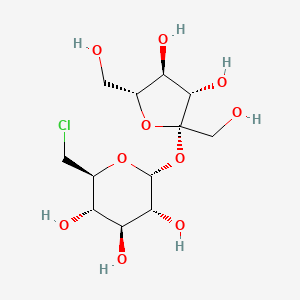
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
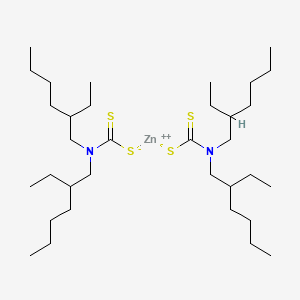
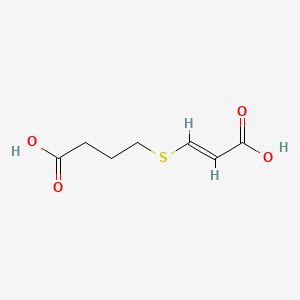



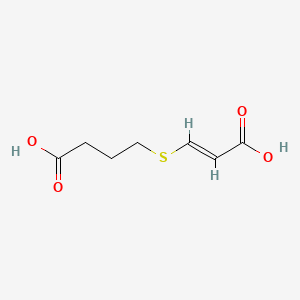
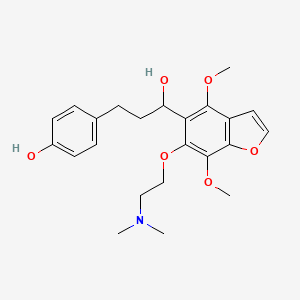
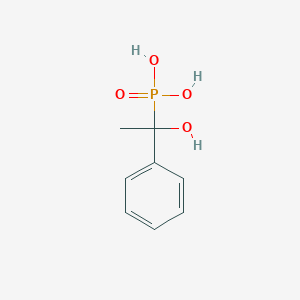
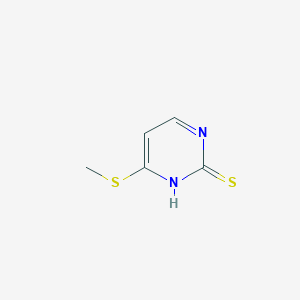
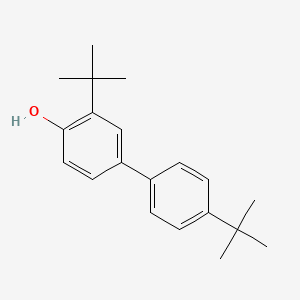
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
